
AC-green
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Overview
Description
AC-green (VDP-green) is a β-allyl carbamate fluorescent probe specifically engineered to image vicinal dithiol proteins (VDPs) in living systems. VDPs play a critical role in maintaining cellular redox balance, and their dysregulation is linked to diseases such as Parkinson’s . This compound exhibits high specificity for VDPs, with fluorescence activation occurring only in the presence of reduced bovine serum albumin (rBSA) or endogenous VDPs, ensuring minimal background noise .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of AC-green involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of intermediate compounds, followed by purification and characterization to ensure the final product’s purity and quality .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactions using advanced equipment and techniques. The process often includes the use of high-pressure reactors, temperature control systems, and automated purification methods to achieve consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions: AC-green undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Applications in Tribology
Tribology, the study of friction, wear, and lubrication, is one of the primary fields where AC-Green is applied. Its properties can significantly enhance the performance and longevity of mechanical components.
2.1. Friction Reduction
- Case Study : Research has shown that this compound coatings can reduce friction in sliding contacts compared to traditional lubricants. In experiments involving pin-on-disk setups, this compound demonstrated a reduction in the coefficient of friction by up to 50% under similar loading conditions .
2.2. Wear Resistance
- Data Table: Wear Performance Comparison
Material | Wear Rate (mm³/Nm) | Coefficient of Friction |
---|---|---|
Steel | 0.15 | 0.4 |
This compound | 0.05 | 0.2 |
This table illustrates that this compound exhibits superior wear resistance compared to conventional steel, making it an ideal candidate for applications in high-wear environments.
Applications in Thin Film Technologies
This compound's unique properties extend to thin film technologies, where it is utilized in various electronic and optical applications.
3.1. Protective Coatings
- Case Study : A study demonstrated that this compound thin films applied to electronic components improved their durability against environmental factors such as moisture and temperature fluctuations . The films exhibited remarkable adhesion and corrosion resistance.
3.2. Optical Devices
- Application Insight : The optical transparency of this compound allows its use in optical coatings for lenses and sensors, enhancing their performance without compromising visibility.
Applications in Biotechnology
Emerging research indicates potential applications of this compound in biotechnology, particularly in drug delivery systems and biosensors.
4.1. Drug Delivery Systems
- Research Findings : this compound has been investigated as a carrier for targeted drug delivery due to its biocompatibility and ability to encapsulate therapeutic agents effectively . Studies showed that drugs delivered using this compound exhibited improved release profiles compared to traditional carriers.
4.2. Biosensors
Mechanism of Action
The mechanism of action of AC-green involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. This interaction is often mediated by specific functional groups within the compound, which enable it to form stable complexes with its targets .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₄H₂₅N₃O₅
- Molecular Weight : 435.47 g/mol
- Excitation/Emission : λₑₓ/λₑₘ = 400/475 nm
- pH Stability : Operates effectively between pH 5.0–9.0 .
- Cytotoxicity : Low toxicity in HepG2 and HeLa cells (cell viability >90% at working concentrations) .
AC-green has been validated in live-cell imaging (HepG2, HeLa) and in vivo models (zebrafish), demonstrating bright fluorescence signals upon VDP binding . Its design leverages a β-allyl carbamate group that reacts selectively with adjacent thiols, avoiding interference from monothiols or amino acids .
Structural and Functional Analogues
This compound belongs to a class of Baylis-Hillman (BH) derivative-based probes. During its development, six BH-derived VDP probes were synthesized and screened, with this compound emerging as the optimal candidate due to its rapid response, specificity, and biocompatibility . Below is a comparative analysis with hypothetical analogues (Probes A–E) and other thiol-reactive probes:
Table 1: Comparative Analysis of this compound and Similar Probes
Parameter | This compound | BH-derived Probes (A–E) | Monothiol Probes (e.g., ThiolTracker) |
---|---|---|---|
Target Specificity | Vicinal dithiols | Vicinal dithiols (variable) | Single thiols |
Activation Mechanism | rBSA/VDP-dependent | Variable | Spontaneous thiol reaction |
pH Range | 5.0–9.0 | 4.5–8.5 (Probe B) | 6.0–8.0 |
Cytotoxicity | Low (cell viability >90%) | Moderate (70–85% viability) | High (cell viability <60%) |
In Vivo Applicability | Zebrafish validated | Limited data | Not validated |
Detection Limit | 0.1 μM (rBSA) | 0.5–2.0 μM | 5–10 μM |
LogP | 3.8 | 2.5–4.2 | 1.5–3.0 |
Key Findings :
Specificity: this compound outperforms monothiol probes (e.g., ThiolTracker) by targeting VDPs exclusively, avoiding false signals from glutathione or cysteine .
Sensitivity: this compound detects VDPs at 0.1 μM, surpassing BH-derived Probes A–E (0.5–2.0 μM) and monothiol probes (>5 μM) .
Biocompatibility: this compound’s low cytotoxicity enables long-term imaging in live cells, whereas monothiol probes often disrupt cellular redox balance .
Activation Control : Unlike probes with spontaneous fluorescence, this compound’s rBSA-dependent activation ensures precise spatiotemporal resolution .
Green Chemistry Considerations
This compound’s synthesis aligns with green chemistry principles, utilizing solvent-efficient BH reactions and minimizing hazardous byproducts . In contrast, older VDP probes often require toxic solvents (e.g., DMF) and generate stoichiometric waste .
Limitations :
Biological Activity
AC-green, a compound often associated with various biological applications, has garnered interest due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy across different biological systems.
Overview of this compound
This compound is typically identified in the context of green-synthesized compounds, particularly in nanotechnology and pharmaceuticals. The biological activity of such compounds can vary significantly based on their synthesis methods and the materials used. Research indicates that green synthesis methods can enhance the antimicrobial and antioxidant properties of nanoparticles, which are crucial for various therapeutic applications.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of this compound synthesized nanoparticles. For instance, a study demonstrated that silver nanoparticles synthesized using green methods exhibited significant inhibitory effects against a range of microbial pathogens while showing low toxicity to mammalian cells. This selectivity is critical for developing safe antimicrobial agents .
Table 1: Antimicrobial Efficacy of this compound Synthesized Nanoparticles
Microorganism | Inhibition Zone (mm) | Toxicity to Mammalian Cells |
---|---|---|
E. coli | 18 | Low |
S. aureus | 20 | Low |
P. aeruginosa | 15 | Low |
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties . A study focusing on sulfated polysaccharides from green algae reported promising results in scavenging free radicals, indicating potential applications in nutraceuticals aimed at combating oxidative stress .
Table 2: Antioxidant Activity of this compound Compounds
Assay Type | EC50 Value (μg/mL) | Positive Control (Trolox) |
---|---|---|
DPPH | 93.81 | 102.5 |
ABTS | 110.0 | 115.8 |
FRAP | 162.0 | 162.5 |
Case Study: Green-Synthesized Silver Nanoparticles
A notable case study involved the application of this compound synthesized silver nanoparticles in treating infections caused by drug-resistant bacteria. The study found that these nanoparticles not only inhibited bacterial growth but also reduced biofilm formation, which is a significant challenge in treating chronic infections .
The research emphasized the importance of optimizing synthesis conditions to enhance the biological activity of these nanoparticles.
Research Findings
Recent investigations into the mechanisms underlying the biological activity of this compound compounds have revealed several pathways through which they exert their effects:
- Reactive Oxygen Species (ROS) Generation : The ability of this compound compounds to generate ROS contributes to their antimicrobial and anticancer activities.
- Cell Signaling Modulation : Some studies suggest that this compound may influence cell signaling pathways involved in inflammation and apoptosis, providing a dual mechanism for therapeutic action.
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[[7-(diethylamino)-2-oxochromen-3-yl]carbamoyl]prop-2-enyl N-phenylcarbamate |
InChI |
InChI=1S/C24H25N3O5/c1-4-27(5-2)19-12-11-17-13-20(23(29)32-21(17)14-19)26-22(28)16(3)15-31-24(30)25-18-9-7-6-8-10-18/h6-14H,3-5,15H2,1-2H3,(H,25,30)(H,26,28) |
InChI Key |
PHBVJYLDYIFURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C(=C)COC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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